Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate

Regioselective C-H activation Site-selective cross-coupling Thiophene functionalization

Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate (CAS: 1707609-81-1, MF: C9H9BrO4S, MW: 293.13) is a tetrasubstituted thiophene featuring a rare combination of four distinct functional groups: a C2-methyl ester, a C3-hydroxyl, a C4-bromine, and a C5-allyloxy substituent. This thiophene belongs to the class of 3-alkoxy-4-bromothiophenes, which are important intermediates for regio-controlled coupling reactions and the synthesis of functionalized oligo- and polythiophenes.

Molecular Formula C9H9BrO4S
Molecular Weight 293.14 g/mol
Cat. No. B12079053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate
Molecular FormulaC9H9BrO4S
Molecular Weight293.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)OCC=C)Br)O
InChIInChI=1S/C9H9BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3
InChIKeyBBDFFXAULUZHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate: A Polyfunctional Thiophene Scaffold for Selective Derivatization


Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate (CAS: 1707609-81-1, MF: C9H9BrO4S, MW: 293.13) is a tetrasubstituted thiophene featuring a rare combination of four distinct functional groups: a C2-methyl ester, a C3-hydroxyl, a C4-bromine, and a C5-allyloxy substituent . This thiophene belongs to the class of 3-alkoxy-4-bromothiophenes, which are important intermediates for regio-controlled coupling reactions and the synthesis of functionalized oligo- and polythiophenes [1]. Unlike simple 3-hydroxythiophene-2-carboxylate precursors, the presence of both the bromine atom and the allyloxy group on the same ring provides orthogonal reactivity handles, enabling sequential, site-selective functionalization strategies that are inaccessible with mono-functionalized analogs.

Orthogonal reactivity handles enable sequential site-selective derivatization
Supports regio-controlled coupling for oligo- and polythiophene synthesis
Class-level: 3-alkoxy-4-bromothiophene scaffold with C5-allyloxy extension

Why a Simple 4-Bromo-3-hydroxythiophene-2-carboxylate Cannot Substitute for the 5-Allyloxy Derivative


The core functional distinction of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate lies in its C5-allyloxy substituent, which fundamentally alters its synthetic utility, physicochemical properties, and derivatization pathways compared to its closest commercially available analog, Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS: 95201-93-7) . The allyloxy group introduces an alkene moiety capable of participating in Claisen rearrangements, olefin metathesis, and thiol-ene click chemistry, whereas the 5-unsubstituted analog offers only electrophilic aromatic substitution at this position with limited regio-control. Furthermore, the allyloxy group necessitates stabilization with 4-tert-butylcatechol (TBC) to prevent premature polymerization, a handling consideration absent with non-allylic alkoxy substituted thiophenes . The quantitative evidence below demonstrates that these are not merely interchangeable building blocks; their different reactivities and physical properties dictate distinct procurement criteria.

Allyloxy reactivity absent

The unsubstituted analog (CAS 95201-93-7) cannot undergo Claisen rearrangement, metathesis, or thiol-ene chemistry, limiting derivatization to electrophilic aromatic substitution with reduced regio-control.

Stabilizer and storage requirements differ

Target compound requires TBC stabilization and cold, inert storage; the non-allylic analog is typically supplied without stabilizer and is more forgiving, impacting inventory management.

Physicochemical profile mismatch

Higher molecular weight and lipophilicity of the allyloxy derivative alter solvent compatibility and purification behavior, limiting direct substitution in established protocols.

Quantitative Differentiation Evidence: Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate vs. Key Analogs


Regioisomeric Identity: 5-Allyloxy vs. 3-Allyloxy Substitution Pattern Enables Divergent C-H Arylation Outcomes

The target compound places the allyloxy group at the C5 position, adjacent to the sulfur atom, whereas the regioisomer 3-(allyloxy)-4-bromothiophene-2-carboxylic acid (CAS: 1707727-87-4) bears the allyloxy group at C3 . This positional difference critically impacts the outcome of Pd-catalyzed direct arylation reactions. Literature on related 3-alkoxy-4-bromothiophene systems demonstrates that a bromine at the C4 position serves as a blocking group, directing arylation exclusively to the C5 position [1]. In the 5-allyloxy target compound, the C5 site is already occupied, forcing any Pd-catalyzed functionalization to proceed via the C4-bromine through conventional cross-coupling (e.g., Suzuki, Stille). In contrast, the 3-allyloxy regioisomer retains an open C5 position for direct arylation. This provides two mechanistically distinct derivatization pathways, making the choice of regioisomer a critical decision for synthetic route design.

Regioisomer identity
Class-level
C5-allyloxy forces C4-Br cross-coupling; C3-allyloxy analog permits direct C5-arylation
Regioisomer choice determines derivatization pathway
Inferred from 3-alkoxy-4-bromothiophene class reactivity; direct comparative data unavailable
Regioselective C-H activation Site-selective cross-coupling Thiophene functionalization

Thermal Reactivity Divergence: Allyloxy Group Enables Claisen Rearrangement; Methoxy Analogs Are Inert Under Identical Conditions

The allyloxy substituent in the target compound unlocks a key thermal reactivity pathway: the Claisen rearrangement. A closely related compound, 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid, has been reported to undergo Claisen rearrangement with first-order kinetics and a measured activation barrier of ΔG‡ = 98 kJ/mol . In contrast, methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS: 95201-93-7), which lacks the allyloxy group entirely, cannot undergo this transformation. Furthermore, a generic 5-methoxy analog would be thermally inert under the same conditions, as the Claisen rearrangement requires an allyl vinyl ether motif. This provides a clear, quantifiable, and mechanistically unique differentiation between the target compound and any non-allylic alkoxy substituted comparator.

Claisen rearrangement
Class-level
ΔG‡ ≈ 98 kJ/mol
Enables thermal rearrangement; methoxy analogs inert
Data from close structural analog; direct measurement needed
Sigmatropic rearrangement Thermal rearrangement Allyl aryl ether chemistry

Formulation Stability Evidence: Mandatory TBC Stabilization Confirms Allyloxy Reactivity and Guides Storage Protocols

Vendor specifications for the target compound explicitly state a purity of '97%+ (stabilized with TBC)' . TBC (4-tert-butylcatechol) is a radical inhibitor added to prevent radical-induced polymerization of the allyl group during storage and handling. In contrast, the 5-unsubstituted analog, Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS: 95201-93-7), is typically supplied at 95-97% purity without any mention of a stabilizer . The presence or absence of TBC directly informs procurement decisions regarding required storage conditions, shelf-life, and compatibility with radical-sensitive downstream reactions. The target compound requires cold storage under an inert atmosphere, whereas the non-allylic analog is more forgiving.

Stabilizer presence
Data to verify
Stabilized with TBC vs. no stabilizer reported
Requires cold, inert storage; impacts shelf-life
Vendor specification; non-allylic analog more forgiving
Chemical stability Radical polymerization inhibition Handling and storage

Molecular Descriptor Comparison: Allyloxy Substitution Increases MW and cLogP Relative to the Unsubstituted Analog

The introduction of a C5-allyloxy group (C3H5O, 57.07 amu) in place of a C5-hydrogen (1.01 amu) in Methyl 4-bromo-3-hydroxythiophene-2-carboxylate raises the molecular weight from 237.07 g/mol to 293.13 g/mol . This also significantly increases the calculated lipophilicity (cLogP). While experimentally measured logP values for the target compound are not publicly available, the C5-unsubstituted comparator has a reported water solubility of 0.95 g/L at 25°C , and the target compound is expected to be considerably less water-soluble due to the added lipophilic allyloxy moiety. This difference in physicochemical profile directly impacts solvent selection for reactions, chromatographic purification conditions, and the compound's suitability in biological assays requiring aqueous solubility.

Physicochemical shift
Reported
ΔMW +56 g/mol; predicted higher cLogP, lower aqueous solubility
Solvent selection and assay design need adjustment
Experimental cLogP and solubility not determined
Physicochemical properties Lipophilicity Drug-likeness parameters

Recommended Application Scenarios for Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate Based on Quantitative Differentiation


Diversity-Oriented Synthesis Requiring Orthogonal, Sequential Functionalization of a Thiophene Core

The target compound's four distinct functional groups provide an ideal platform for diversity-oriented synthesis. The C4-bromine can first participate in a Suzuki or Stille cross-coupling to introduce an aryl or heteroaryl group. Subsequently, the C5-allyloxy group can undergo Claisen rearrangement (ΔG‡ ≈ 98 kJ/mol, class-level inference [1]) to generate a C-C bond and install an allyl substituent at C4 or C5, depending on reaction conditions. Finally, the C3-hydroxyl and C2-methyl ester remain available for further transformations. This sequential reactivity profile is unattainable with the simpler Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, which lacks the allyloxy handle.

Synthesis of Thiophene-Containing Polymers and Oligomers with Pendant Allyl Functionality

The allyloxy group serves as a latent site for further polymerization or post-polymerization modification. In the synthesis of functionalized oligothiophenes based on the 3-alkoxy-4-bromothiophene scaffold [1], a C5-allyloxy substituent enables subsequent thiol-ene click chemistry or olefin metathesis for chain extension or cross-linking, while the C4-bromine acts as the initial coupling site. This orthogonal reactivity is a key advantage over non-allylic alkoxy substituted monomers. Procurement of this specific regioisomer is mandatory to preserve the C5-allyloxy functionality for post-polymerization steps.

Medicinal Chemistry Scaffold Decoration Where Allyl-Specific Biochemical Interactions Are Proposed

Allyl and allyloxy groups are recognized pharmacophores in certain enzyme inhibitors (e.g., 15-lipoxygenase inhibitors) [1]. If a medicinal chemistry program hypothesizes a target interaction involving the allyl moiety, the target compound provides a direct means to test this hypothesis while retaining the C4-bromine as a vector for further SAR exploration. The 5-unsubstituted analog would require a separate, potentially low-yielding allylation step, introducing an additional synthetic operation and the risk of generating unwanted regioisomers. Given the mandatory TBC stabilization , researchers must account for potential TBC interference in biological assays and plan appropriate purification steps.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Orthogonal Br and allyloxy handles for sequential functionalization
Coupling and Claisen rearrangement sequence feasibility
Functionalized oligothiophene synthesis
Allyloxy as latent site for post-polymerization modification
Polymerization conditions; thiol-ene/metathesis compatibility
Medicinal chemistry scaffold exploration
Allyl pharmacophore and C4-Br vector for SAR expansion
Allyl-specific target interaction testing; TBC interference assessment
Quote Request

Request a Quote for Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.